molecular formula C11H11FN2OS B2381589 8-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 2320723-20-2

8-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2381589
CAS RN: 2320723-20-2
M. Wt: 238.28
InChI Key: KUNDBBNMRBCJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that belongs to the quinazolinone family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

8-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one has been extensively used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi. Additionally, it has been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation.

Mechanism of Action

The mechanism of action of 8-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, bacteria, and fungi. It may also work by reducing inflammation through the inhibition of certain inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to reduce inflammation and oxidative stress. Additionally, it has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is its potential as a multi-targeted agent. It has been shown to have activity against cancer cells, bacteria, and fungi, as well as anti-inflammatory and antioxidant properties. This makes it a promising candidate for further research and development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 8-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one. One area of research is the development of new synthetic methods for the compound, which could improve its solubility and make it easier to work with. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of 8-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 2-aminobenzoyl chloride with 2-methylpropane-2-thiol and sodium fluoride in acetonitrile. The reaction takes place at room temperature and the product is obtained after purification through column chromatography.

properties

IUPAC Name

8-fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c1-6(2)14-10(15)7-4-3-5-8(12)9(7)13-11(14)16/h3-6H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNDBBNMRBCJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CC=C2)F)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.